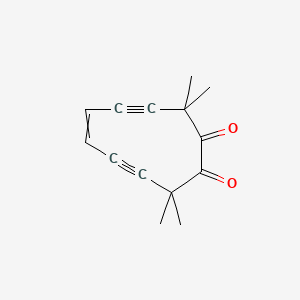![molecular formula C14H21ClGe B15160965 Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane CAS No. 671810-31-4](/img/structure/B15160965.png)
Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane is an organogermanium compound with the molecular formula C14H21ClGe It is characterized by the presence of a germanium atom bonded to a chloro group, two ethyl groups, and a 2-(4-ethenylphenyl)ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane typically involves the reaction of diethylgermanium dichloride with 2-(4-ethenylphenyl)ethylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) for several hours. After completion, the product is purified by distillation or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming diethylgermane derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or alkoxides, to form new organogermanium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or ammonia are employed under mild conditions.
Major Products Formed
Oxidation: Germanium dioxide and other oxidized derivatives.
Reduction: Diethylgermane derivatives.
Substitution: Various organogermanium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as semiconductors and polymers.
Wirkmechanismus
The mechanism by which Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, it may participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chloro[2-(4-ethenylphenyl)ethyl]dimethylgermane
- Chloro[2-(4-ethenylphenyl)ethyl]diphenylgermane
- Chloro[2-(4-ethenylphenyl)ethyl]diethylsilane
Uniqueness
Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon analogs. The germanium atom’s larger atomic radius and different electronic configuration result in variations in reactivity and stability, making this compound particularly interesting for specialized applications.
Eigenschaften
CAS-Nummer |
671810-31-4 |
|---|---|
Molekularformel |
C14H21ClGe |
Molekulargewicht |
297.40 g/mol |
IUPAC-Name |
chloro-[2-(4-ethenylphenyl)ethyl]-diethylgermane |
InChI |
InChI=1S/C14H21ClGe/c1-4-13-7-9-14(10-8-13)11-12-16(15,5-2)6-3/h4,7-10H,1,5-6,11-12H2,2-3H3 |
InChI-Schlüssel |
OXCRQSYSWRUAMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ge](CC)(CCC1=CC=C(C=C1)C=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




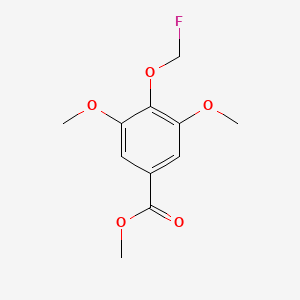
![(2S)-3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B15160903.png)
![{9-[(9H-Fluoren-9-yl)(dimethyl)germyl]-9H-fluoren-9-yl}(trimethyl)silane](/img/structure/B15160906.png)
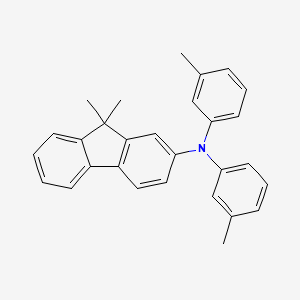
![2H-cyclopropa[e][1,3]benzothiazole](/img/structure/B15160915.png)
![4-[2-Fluoro-3-methoxy-6-(methoxymethoxy)benzoyl]benzoic acid](/img/structure/B15160923.png)
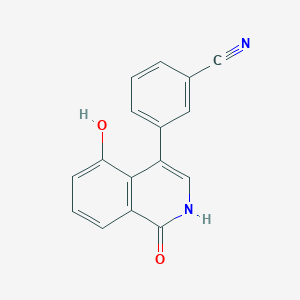
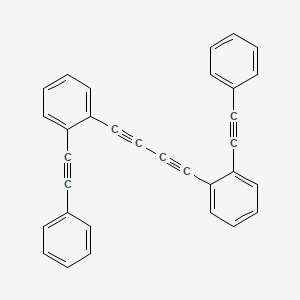
![2-[(3,5-Dimethoxypyridazin-4-yl)oxy]phenol](/img/structure/B15160934.png)

